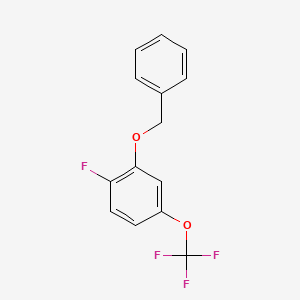

2-(Benzyloxy)-1-fluoro-4-(trifluoromethoxy)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(Benzyloxy)-1-fluoro-4-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula C14H11F3O2 . It is a derivative of benzene, which is a simple aromatic ring with the molecular formula C6H6 . The trifluoromethoxy functional group (OCF3) attached to the benzene ring has received increasing attention in recent years due to its distinctive properties such as good metabolic stability, appropriate lipophilicity, and special electrical properties .

Synthesis Analysis

The synthesis of trifluoromethoxy compounds has seen major breakthroughs in recent years, particularly with the development of nucleophilic and radical trifluoromethoxylating reagents . For instance, (Trifluoromethoxy)benzene can be prepared from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code 1S/C14H11F3O2/c15-14(16,17)19-13-8-6-12(7-9-13)18-10-11-4-2-1-3-5-11/h1-9H,10H2 . This indicates the presence of a benzene ring with benzyloxy and trifluoromethoxy substituents.

Chemical Reactions Analysis

The trifluoromethoxy functional group (OCF3) in the compound can participate in various chemical reactions. Nucleophilic and radical trifluoromethoxylating reagents have made major breakthroughs, greatly promoting the development of trifluoromethoxy chemistry .

Wissenschaftliche Forschungsanwendungen

Structural and Conformational Analysis Extensive studies have been conducted to understand the geometric structure and conformational properties of similar compounds, like 4-fluoro(trifluoromethoxy)benzene. These studies involve gas electron diffraction, quantum chemical calculations, and matrix infrared spectroscopy, indicating the significance of such compounds in structural chemistry and materials science (Shishkov et al., 2004), (Kieninger et al., 2004).

Applications in Polymer and Materials Science

Development of Novel Polymers The compound and its derivatives have been used in the synthesis of high-performance polymers. For instance, novel poly(arylene ether)s have been developed using monomers activated by trifluoromethyl groups, demonstrating applications in creating materials with high thermal stability and excellent solubility properties (Banerjee et al., 2009), (Liaw et al., 2007), (Huang et al., 2007), (Huang et al., 2010).

Enhancement of Material Properties Research also focuses on improving the properties of materials by incorporating this compound or its derivatives. These enhancements include increasing the glass-transition temperature and ensuring good solubility in organic solvents, which are critical factors in the development of materials for various industrial applications (Huang et al., 2007), (Huang et al., 2010).

Zukünftige Richtungen

The trifluoromethoxy functional group has received increasing attention in recent years due to its distinctive properties . Thus, the development of new reagents and new strategies of direct trifluoromethoxylation are attracting the enthusiasm of many fluorine chemical workers . This suggests that “2-(Benzyloxy)-1-fluoro-4-(trifluoromethoxy)benzene” and similar compounds may have promising applications in the future.

Wirkmechanismus

Mode of Action

It’s known that the compound might be involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

It’s known that the compound might be involved in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Eigenschaften

IUPAC Name |

1-fluoro-2-phenylmethoxy-4-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F4O2/c15-12-7-6-11(20-14(16,17)18)8-13(12)19-9-10-4-2-1-3-5-10/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNFAVZQMMDFYAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)OC(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60742994 |

Source

|

| Record name | 2-(Benzyloxy)-1-fluoro-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375069-09-2 |

Source

|

| Record name | 2-(Benzyloxy)-1-fluoro-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1374697.png)

![3-[3-(Dimethylamino)phenyl]propanoic acid hydrochloride](/img/structure/B1374711.png)

![Benzo[C]isothiazol-7-amine](/img/structure/B1374716.png)

![Benzenemethanamine, N-[6-(1-methyl-3-phenylpropoxy)hexyl]-](/img/structure/B1374719.png)